6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid
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Overview
Description
6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C8H8N2O3 It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl cyanoacetate to form an intermediate, which is then cyclized in the presence of a base to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carboxylic acid group results in an alcohol or aldehyde .
Scientific Research Applications
6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its cyclopropyl group imparts unique steric and electronic properties that affect its reactivity and binding affinity .
Comparison with Similar Compounds
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
- 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
- 5-Chloro-2-cyclopropyl-4-oxo-1H-pyrimidine-6-carboxylic acid
Comparison: 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of a hydroxyl group at the 2-position can enhance its hydrogen-bonding capability, while the cyclopropyl group provides steric hindrance that can influence its interaction with biological targets .
Properties
IUPAC Name |
6-cyclopropyl-2-oxo-1H-pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)6-3-5(4-1-2-4)9-8(13)10-6/h3-4H,1-2H2,(H,11,12)(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZTWSZKVONVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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